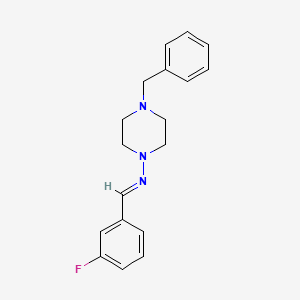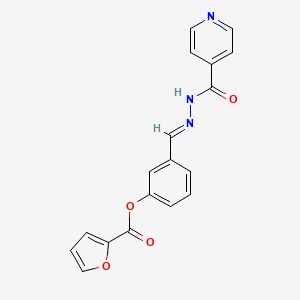![molecular formula C20H22ClN5O2 B5545740 2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)
2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of organic compounds such as "2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide" involves understanding their synthesis, structure, and properties. Such compounds often exhibit a wide range of biological activities, making them subjects of interest in pharmaceutical research and chemical synthesis.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions, starting from simpler compounds. Techniques such as condensation reactions, acetylation, and ethylation are commonly used. For instance, Gong Fenga (2007) detailed the synthesis of a related compound through reduction, acetylation, and ethylation, achieving high yields and purity suitable for scale-up production (Gong Fenga, 2007).
科学的研究の応用
Radiosynthesis and Metabolic Studies
Compounds with chlorophenyl and dimethylaminoethyl groups have been studied for their metabolism and mode of action through radiosynthesis. For instance, the chloroacetanilide herbicide acetochlor and the dichloroacetamide safener R-29148 have required high specific activity for studies on their metabolism, which was achieved through reductive dehalogenation and hydroxide ion-catalyzed enolization processes (Latli & Casida, 1995).
Anti-histaminic Activity
The anti-histaminic activity of compounds containing dimethylamino and chlorophenyl groups has been demonstrated in various in vivo and in vitro test models. These compounds showed marked activity in antagonizing the histamine-induced vasodepressor activity, bronchoconstriction, and spasm of guinea-pig ileum, highlighting their potential for therapeutic applications (Chaturvedi, Patnaik, & Dhawan, 1982).
Synthesis Improvements
The synthesis of compounds involving dimethylamino groups has seen technical improvements to increase yield and purity. For example, improvements in the reduction, acetylation, and ethylation steps have been studied to optimize the synthesis process of certain acetamide derivatives, which are relevant to the synthesis of complex molecules including triazoles (Gong Fenga, 2007).
Inhibitory Potential Against Enzymes
Newly synthesized triazole derivatives, including those with chlorophenyl groups, have been evaluated for their inhibitory potential against enzymes such as acetylcholinesterase and butyrylcholinesterase. These studies are crucial for developing therapeutic agents for diseases like Alzheimer's, where enzyme inhibition can play a therapeutic role (Riaz et al., 2020).
Anticancer, Anti-inflammatory, and Analgesic Activities
Compounds with chlorophenyl and acetamide groups have been developed and assessed for their anticancer, anti-inflammatory, and analgesic properties. Research in this area aims to discover new therapeutic agents that can effectively manage pain, inflammation, and cancer, demonstrating the versatile applications of these chemical structures (Rani et al., 2014).
特性
IUPAC Name |
2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c1-24(2)13-12-22-18(27)14-25-19(15-8-4-3-5-9-15)23-26(20(25)28)17-11-7-6-10-16(17)21/h3-11H,12-14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNSCPRENDPEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CN1C(=NN(C1=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)
![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)


![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)
![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)
![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)
![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)

![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)
![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)